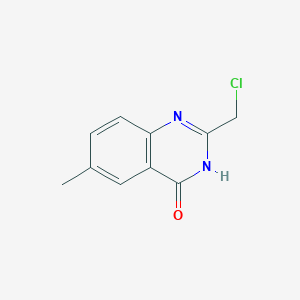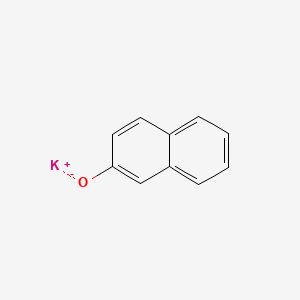
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxycarbonyl)-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable intermediate . The protected amine can then undergo various transformations without interference from the amine group. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butoxycarbonyl)-2-pyrroleboronic acid: Another Boc-protected compound used in cross-coupling reactions.
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a tetrahydropyridine ring.
Uniqueness
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID is unique due to its specific structural features, including the tetrahydropyridine ring and the phenyl group
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,20) |
Clave InChI |
DVHUSCHKHCBZKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylbenzo[b]thiophene-5-carboxylic acid](/img/structure/B8705136.png)

![6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8705140.png)






![5-Bromo-2-[(4-fluorobenzene-1-sulfonyl)methyl]aniline](/img/structure/B8705205.png)
